5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound belonging to the pyrrolo[2,3-c]pyridine family. This compound has garnered interest due to its potential pharmacological applications, particularly in medicinal chemistry. Pyrrolo[2,3-c]pyridine derivatives are recognized for their diverse biological activities, including anticancer properties and inhibition of various biological targets.
The compound can be classified under the category of nitrogen-containing heterocycles. Its chemical structure features a pyrrole ring fused to a pyridine nucleus, which is characteristic of the pyrrolo[2,3-c]pyridine class. The specific chemical formula for 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine is with a molecular weight of approximately 174.20 g/mol.
The synthesis of 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. A common synthetic route includes:
An example of a reaction pathway could involve the initial formation of a substituted pyridine followed by cyclization to form the pyrrolo structure. The final product is purified using techniques such as column chromatography.
The molecular structure of 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine can be represented as follows:
The structure features:
This arrangement contributes to its chemical reactivity and biological activity.
5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions typical of heterocycles:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine is primarily linked to its interaction with specific biological targets. Research indicates that compounds within this class often act as inhibitors of key enzymes or receptors involved in disease processes:
The physical properties of 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine include:
Chemical properties include:
5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine has potential applications in various fields:
Pyrrolopyridines represent a privileged scaffold in medicinal chemistry, comprising a bicyclic structure that fuses pyrrole and pyridine rings. These nitrogen-rich heterocycles, often termed azaindoles, exhibit six distinct regioisomeric forms that differ in nitrogen atom positioning, profoundly influencing their physicochemical properties and biological interactions [5]. Among these isomers, the 7-azaindole (pyrrolo[2,3-c]pyridine) system has garnered significant attention due to its balanced electronic profile and versatile hydrogen-bonding capabilities that mimic purine nucleobases [5] [8]. This molecular mimicry enables targeted interactions with diverse biological macromolecules, particularly kinases and GPCRs implicated in disease pathways. The strategic incorporation of substituents—especially at the 5- and 7-positions—further fine-tunes these interactions, positioning 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine as a structurally optimized variant with promising pharmacodynamic properties. Its molecular framework combines the metabolic stability conferred by the methoxy group with the hydrophobic character imparted by the methyl substituent, creating a versatile template for therapeutic development across multiple disease domains [3] [5].
The biological behavior of pyrrolopyridine derivatives exhibits extraordinary sensitivity to regioisomeric variations, exemplified by the contrasting properties of pyrrolo[2,3-c]pyridine compared to its [3,2-b] and [3,4-c] counterparts. Pyrrolo[2,3-c]pyridine derivatives feature a hydrogen bond donor-acceptor pair at N1 and C3 positions, facilitating biomolecular recognition patterns distinct from other isomers [5]. This regiospecificity directly impacts target engagement profiles, as demonstrated by the exclusive activity of pyrrolo[2,3-c]pyridine-7-carboxamides as allosteric mGluR5 antagonists—a property not shared by other regioisomers [10].
The strategic placement of the methoxy and methyl groups in 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine further amplifies this regiospecific advantage. Computational analyses reveal that the 7-methyl group adjacent to the pyridinic nitrogen creates a localized hydrophobic domain, while the 5-methoxy group ortho to the pyrrolic nitrogen influences electron distribution across the fused ring system [4] [9]. This electronic modulation enhances dipole moments and polar surface areas critical for membrane permeability and target binding. Commercial availability of multiple regioisomers—including 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 171780-79-3) and 5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1097839-70-7)—provides compelling evidence for the pharmaceutical industry's focused interest on these subtle structural variations [2] [9].
Table 1: Comparative Analysis of Pyrrolopyridine Regioisomers with Methoxy/Methyl Substituents
Regioisomer | CAS Number | Hydrogen Bonding Profile | logP (Predicted) | Biological Activity Highlights |
---|---|---|---|---|
5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine | 1082042-21-4 | Donor: N-H (pyrrole); Acceptors: N (pyridine), O (methoxy) | 1.82 | mGluR5 antagonism, tubulin inhibition |
5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine | 171780-79-3 | Donor: N-H (pyrrole); Acceptor: O (methoxy) | 2.15 | Limited bioactivity data |
5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine | 1097839-70-7 | Donor: N-H (pyrrole); Acceptors: N (pyridine), O (methoxy) | 1.79 | Undisclosed in public literature |
6-Methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | N/A | Acceptors: two carbonyl O atoms | 0.95 | Aldose reductase inhibition, antidiabetic activity |
Electronic Effects
The methoxy group (–OCH₃) functions as a potent σ-electron-withdrawing/π-electron-donating substituent that significantly alters electron density distribution across the pyrrolopyridine scaffold. In the 5-position of pyrrolo[2,3-c]pyridine, this group exerts a strong mesomeric effect that increases electron density at adjacent carbon centers, potentially enhancing π-stacking interactions with aromatic residues in target proteins [3] . This electronic modulation proves critical in contexts like antioxidant seleninate systems, where para-methoxy substitutions enhance catalytic activity by 40% compared to unsubstituted analogs, while ortho-substitution diminishes activity due to steric constraints . The methoxy group's dual hydrophobic-hydrophilic character also contributes to balanced solubility profiles, with the oxygen atom serving as a potential hydrogen bond acceptor despite the group's overall hydrophobicity (π = -0.02) [3].
Steric and Metabolic Contributions
Positioned at the 7-position, the methyl group (–CH₃) introduces steric bulk that profoundly influences target engagement and metabolic stability. This substituent creates a hydrophobic niche that enhances binding pocket complementarity in targets like tubulin, where colchicine-site inhibitors benefit from steric occlusion of solvent molecules [8]. The methyl group's electron-donating properties (+σI effect) further moderate the electron deficiency of the adjacent pyridinic nitrogen, potentially reducing undesired cation formation under physiological conditions. Critically, methyl substituents serve as metabolic blockers that protect against oxidative degradation, particularly at positions ortho to heteroatoms where cytochrome P450 oxidation would otherwise occur preferentially [3]. This protective effect extends the plasma half-life of methylated derivatives compared to unsubstituted analogs.
Table 2: Functional Contributions of Methoxy and Methyl Substituents
Substituent | Positional Influence | Electronic Effects | Steric Effects | Metabolic Impact |
---|---|---|---|---|
Methoxy (–OCH₃) | 5-position (ortho to pyrrolic N) | Strong π-donation (+R effect), moderate σ-withdrawal (-I) | Moderate bulk (cone angle ≈ 70°), planar conformation | Demethylation susceptibility (CYP1A2/2E1), potential for quinone formation |
Methyl (–CH₃) | 7-position (adjacent to pyridinic N) | Weak σ-donation (+I effect), hyperconjugation | Creates hydrophobic pocket, shields N-atom | Blocks benzylic oxidation, reduces clearance |
Antidiabetic Applications
Pyrrolo[3,4-c]pyridine-1,3-dione derivatives bearing 4-phenoxy substitutions demonstrate remarkable insulin-sensitizing effects in adipocytes, increasing glucose uptake by up to 37.4% at micromolar concentrations [5]. The 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold shows particular promise for GPR119 agonism—a mechanism that stimulates glucose-dependent insulin secretion. Structural optimization has yielded derivatives exhibiting EC₅₀ values as low as 0.016 µM in human GPR119 cAMP assays, with the methoxy group critically positioned to engage transmembrane helix interactions while the methyl group enhances metabolic stability (hepatic CL = 29 µL/min/mg) [5]. Additionally, carboxylic acid-functionalized analogs like 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 1780323-82-1) demonstrate potent aldose reductase inhibition (IC₅₀ = 1.4–2.5 µM), potentially addressing diabetic neuropathy complications [5] [7].
Central Nervous System (CNS) Therapeutics
The 1H-pyrrolo[2,3-c]pyridine-7-carboxamide derivatives function as novel allosteric antagonists of metabotropic glutamate receptor 5 (mGluR5), a target implicated in neurological and psychiatric disorders [10]. The 5-methoxy substituent in these analogs significantly enhances aqueous solubility—a critical parameter for CNS drug development—without compromising receptor affinity. Molecular docking studies indicate that the methoxy oxygen forms a critical hydrogen bond with Thr⁷⁸³ in the mGluR5 allosteric pocket, while the methyl group at C7 induces favorable hydrophobic contacts with Leu⁷⁴³, explaining the 10-fold potency advantage over unmethylated analogs [10].
Anticancer Potential
Recent studies highlight the 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine motif in tubulin polymerization inhibitors that target colchicine-binding sites. These compounds demonstrate nanomolar cytotoxicity against diverse cancer cell lines (IC₅₀ = 0.12–0.21 µM), with molecular hybridization strategies incorporating this scaffold into combretastatin-like structures [8]. The methoxy group serves as a bioisostere of the classic colchicine trimethoxyphenyl moiety, engaging similar β-tubulin residues through water-mediated hydrogen bonds, while the C7 methyl group enhances hydrophobic burial in the β1-tubulin pocket [8]. This targeted approach demonstrates >100-fold selectivity for cancer cells over normal fibroblasts, overcoming limitations of conventional chemotherapy.
Table 3: Therapeutic Applications of 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine Derivatives
Therapeutic Area | Molecular Target | Lead Compound Features | In Vitro Potency | Mechanistic Insights |
---|---|---|---|---|
Type 2 Diabetes | GPR119 receptor | N-[3-(1,3-Dioxo-pyrrolo[3,4-c]pyridinyl)phenyl]benzenesulfonamide derivatives | EC₅₀ = 0.016 µM (cAMP) | Methoxy group enhances transmembrane helix engagement |
Diabetic Complications | Aldose reductase | 6-Methyl-pyrrolo[3,4-c]pyridine-1,3-dione alkanoic acids | IC₅₀ = 1.4–2.5 µM | Carboxylic acid essential for catalytic zinc binding |
CNS Disorders | mGluR5 receptor | 1H-Pyrrolo[2,3-c]pyridine-7-carboxamides | IC₅₀ < 100 nM | Allosteric inhibition via transmembrane domain |
Oncology | Tubulin colchicine site | Hybrid pyrrolo[2,3-c]pyridine-combretastatin analogs | IC₅₀ = 0.12–0.21 µM (HeLa) | Disrupts microtubule dynamics, induces G2/M arrest |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: